
4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride is an organic compound that features a fluorine atom, an aminomethyl group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride typically involves the introduction of the aminomethyl group and the fluorine atom onto the benzoic acid framework. One common method is through a multi-step synthesis starting from commercially available 3-fluorobenzoic acid. The steps may include:
Nitration: Introduction of a nitro group to the benzoic acid.
Reduction: Conversion of the nitro group to an amino group.
Formylation: Introduction of a formyl group to the amino group.
Reduction: Conversion of the formyl group to an aminomethyl group.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antifibrinolytic activity.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride involves its interaction with specific molecular targets. For instance, its antifibrinolytic activity is attributed to its ability to inhibit enzymes involved in the breakdown of fibrin clots. The aminomethyl group can interact with active sites of enzymes, while the fluorine atom can enhance binding affinity through electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but lacks the fluorine atom.
3-Fluorobenzoic acid: Similar structure but lacks the aminomethyl group.
Tranexamic acid: Another antifibrinolytic agent with a different structure.
Uniqueness
4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride is unique due to the presence of both the aminomethyl group and the fluorine atom, which confer distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the aminomethyl group provides reactivity for further chemical modifications.
Propiedades
Fórmula molecular |
C8H9ClFNO2 |
|---|---|
Peso molecular |
205.61 g/mol |
Nombre IUPAC |
4-(aminomethyl)-3-fluorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-7-3-5(8(11)12)1-2-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H |
Clave InChI |
ZKQPZZQDUHFWDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



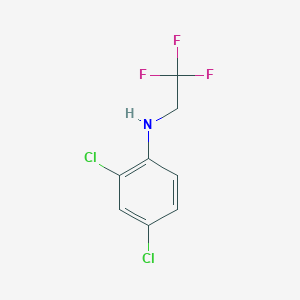
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15315954.png)



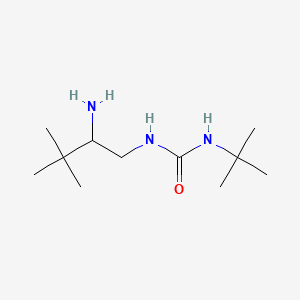
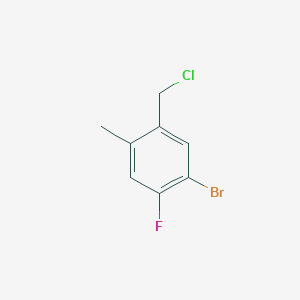
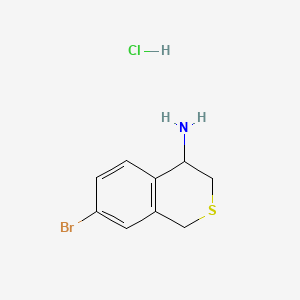
![rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol](/img/structure/B15315998.png)
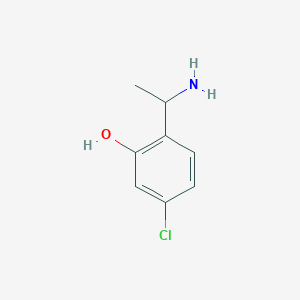
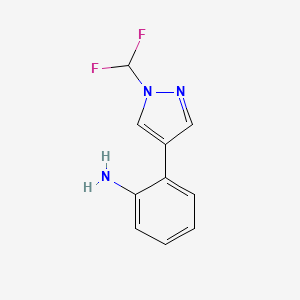
![(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15316010.png)

